2-Azabicyclo[2.2.2]octane-3-carboxylic acid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90103-87-0
VCID: VC5992687
InChI: InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)
SMILES: C1CC2CCC1C(N2)C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

CAS No.: 90103-87-0

Cat. No.: VC5992687

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

2-Azabicyclo[2.2.2]octane-3-carboxylic acid - 90103-87-0

Specification

CAS No. 90103-87-0
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name 2-azabicyclo[2.2.2]octane-3-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)
Standard InChI Key YDIUZWIFYIATRZ-MEKDEQNOSA-N
SMILES C1CC2CCC1C(N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid consists of a bicyclo[2.2.2]octane scaffold—a fused system of three six-membered rings—with a nitrogen atom at position 2 and a carboxylic acid group at position 3. This arrangement creates a rigid, cage-like geometry that mimics the spatial dimensions of para-substituted phenyl rings while offering enhanced saturation and reduced aromaticity . X-ray crystallographic analyses of related bicyclo[2.2.2]octane derivatives reveal bond lengths (rr) of approximately 2.7A˚2.7 \, \text{Å} between bridgehead atoms, closely resembling the geometry of aromatic bioisosteres .

Physicochemical Properties

Key physical properties of the compound include:

PropertyValueSource
Molecular Weight155.194 g/mol
Boiling Point304.3 \pm 25.0 \, ^\circ\text{C}
Flash Point137.9 \pm 23.2 \, ^\circ\text{C}
Vapour Pressure0.0±1.4mmHg0.0 \pm 1.4 \, \text{mmHg} at 25C25^\circ\text{C}
LogP0.42

The low vapour pressure and high boiling point suggest limited volatility, making it suitable for high-temperature applications .

Synthesis and Optimization

Industrial-Scale Production

Industrial methods emphasize cyclization and crystallization to achieve high purity. For example, iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile has been explored for related bicyclo[2.2.2]octane derivatives, though yields for 2-azabicyclo variants remain suboptimal .

Reactivity and Functionalization

Oxidation and Reduction

The carboxylic acid group undergoes standard transformations, including esterification and amidation. Reduction of the lactam intermediate with Red-Al selectively targets the amide bond, preserving the bicyclic framework .

Stability Under Stress Conditions

Stability studies demonstrate resilience to harsh conditions:

  • Thermal Stability: No decomposition observed after heating at 100C100^\circ\text{C} for 5 minutes .

  • Chemical Stability: Resistant to 1M1 \, \text{M} HCl and 1M1 \, \text{M} NaOH at room temperature for 1 hour .

Comparative Analysis with Related Bicyclic Systems

CompoundKey FeaturesApplications
2-Oxabicyclo[2.2.2]octaneOxygen atom at position 2; improved solubilityDrug bioisosteres
Bicyclo[1.1.1]pentaneSmaller cage; high strain energyMaterials science
CubaneCubic symmetry; explosive potentialEnergetic materials

The 2-azabicyclo[2.2.2]octane scaffold uniquely balances steric bulk and synthetic accessibility, enabling diverse functionalization .

Future Directions

Targeted Drug Delivery

Conjugation with tumor-specific ligands (e.g., folate receptors) could enhance the compound’s utility in oncology.

Catalytic Applications

Exploration as a ligand in asymmetric catalysis may leverage its chiral centers for enantioselective transformations.

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